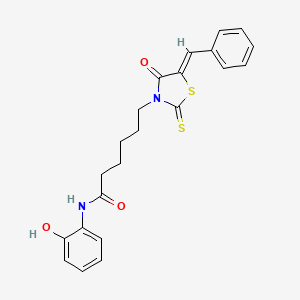

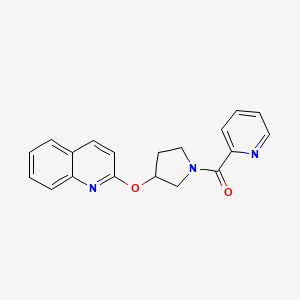

![molecular formula C21H18N4O4 B2547427 1-benzyl-4-hydroxy-N~5~-(2-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1251708-84-5](/img/structure/B2547427.png)

1-benzyl-4-hydroxy-N~5~-(2-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

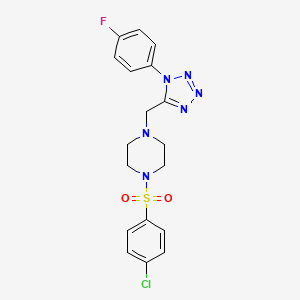

The compound "1-benzyl-4-hydroxy-N~5~-(2-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide" is a complex organic molecule that is likely to be of interest due to its structural features which are similar to those found in various pharmacologically active compounds. The papers provided discuss related compounds with similar structural motifs, such as pyrazolo[3,4-b]pyridine derivatives, which have been studied for their antiallergic , structural , and synthetic properties, as well as for their potential as pharmaceutical agents .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of antiallergic 5-oxo-5H- benzopyrano[2,3-b]pyridines is achieved from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes . Similarly, the synthesis of 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides is performed through hydrolytic cleavage or condensation reactions . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various analytical techniques. For example, the molecular structure of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid methanol solvate was determined using IR, 1H-NMR, 13C-NMR, single-crystal X-ray diffraction (XRD), and elemental analysis . These techniques provide detailed information about the molecular geometry, vibrational frequencies, and chemical shift values, which are crucial for understanding the behavior of the compound under study.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides react with benzylthiol or thiophenols to afford 7-benzyl(aryl)sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . This indicates that the pyrazole moiety in these compounds is reactive and can participate in further chemical transformations, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the crystal structure of a related compound shows that all atoms of the pyrazolo[3,4-b]pyridine system, except for two adjacent carbon atoms, lie in one plane, which could affect its reactivity and interaction with biological targets . The antiallergic activity of the compounds is also influenced by the substituents at specific positions on the molecule . These properties are essential for understanding the potential applications of the compound in pharmaceutical contexts.

Applications De Recherche Scientifique

Synthesis and Characterization

- Experimental and Theoretical Studies : The reaction mechanisms of related pyrazole derivatives have been investigated, providing insights into the functionalization reactions of similar compounds. These studies are crucial for understanding the chemical properties and potential applications of such compounds (Yıldırım, Kandemirli, & Demir, 2005).

- Synthesis of Pyrazolo Derivatives : Research has focused on synthesizing new derivatives, including pyrazolo[1,5-a]pyrimidines, showcasing the versatility of pyrazole compounds in forming various heterocyclic structures (Hassan, Hafez, & Osman, 2014).

Bioactivity and Potential Therapeutic Applications

- Cytotoxicity Studies : Certain pyrazole derivatives have been examined for their cytotoxic effects against cancer cells, indicating the potential for developing novel anticancer agents (Hassan, Hafez, & Osman, 2014).

- Antiallergic Activity : Studies on benzopyrano[2,3-b]pyridines, closely related to the query compound, have demonstrated significant antiallergic activity, suggesting potential applications in treating allergic reactions (Nohara et al., 1985).

Advanced Materials and Chemical Analysis

- X-ray Powder Diffraction Data : The structural analysis of related compounds through X-ray powder diffraction provides essential data for the development of pharmaceuticals and materials science applications, as seen in the study of intermediates for anticoagulant synthesis (Wang et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4/c1-29-16-10-6-5-9-15(16)23-20(27)17-18(26)14-11-22-25(19(14)24-21(17)28)12-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,23,27)(H2,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHGCIZUNDNPFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=C(NC2=O)N(N=C3)CC4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

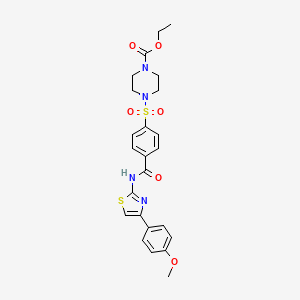

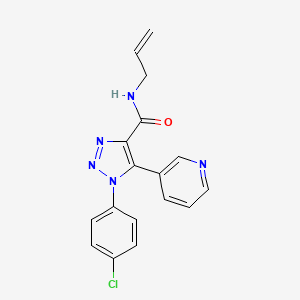

![Tert-butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2547344.png)

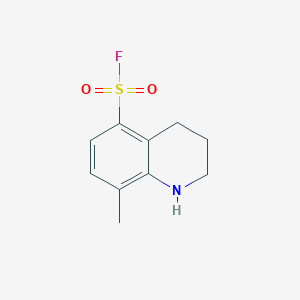

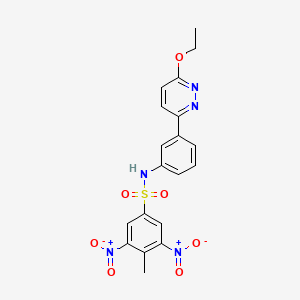

![1-Fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene](/img/structure/B2547345.png)

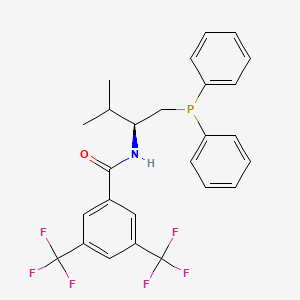

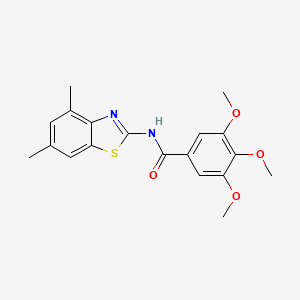

![1-(2-hydroxyethyl)-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2547347.png)

![4-bromo-1-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2547358.png)

![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2547366.png)